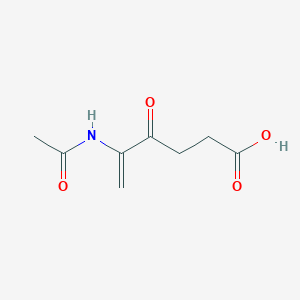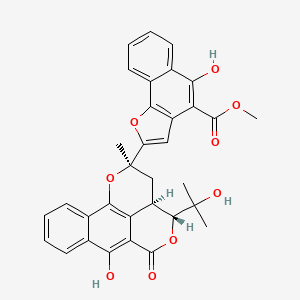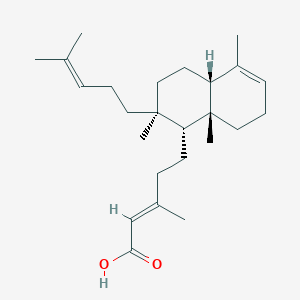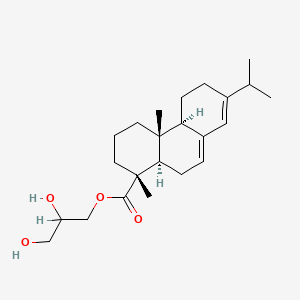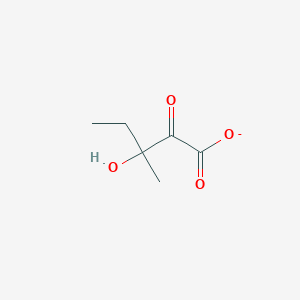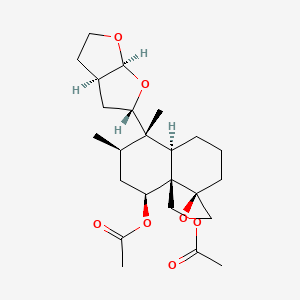
14,15-Dihydroclerodin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14,15-dihydroclerodin is a diterpenoid isolated from the aerial parts of Ajuga bracteosa and has been shown to exhibit antifeedant activity. It has a role as an antifeedant and a plant metabolite. It is a furofuran, an acetate ester, a diterpenoid, a spiro-epoxide and a cyclic acetal.
Aplicaciones Científicas De Investigación
Diterpenoid Isolation and Antifeedant Activity
A study by Castro, Coll, and Arfan (2011) on neo-Clerodane diterpenoids isolated from Ajuga bracteosa, including 14,15-Dihydroclerodin, found these compounds to have significant antifeedant activity against Spodoptera littoralis larvae. This suggests potential applications in agriculture as a natural pesticide or insect repellent (Castro, Coll, & Arfan, 2011).
Leukotriene Biosynthesis
Research by Maas and Brash (1983) explored the mechanism of leukotriene biosynthesis, revealing that 14,15-Dihydroclerodin derivatives are involved in the formation of leukotrienes, which play a crucial role in inflammatory and allergic responses. This indicates potential applications in studying inflammatory diseases or developing anti-inflammatory drugs (Maas & Brash, 1983).
Enzymatic Formation from Leukotriene A4
Wetterholm et al. (1988) investigated the enzymatic formation of 14,15-Dihydroclerodin from leukotriene A4, providing insights into its role in the modulation of human leukocyte functions. This could have implications for understanding immune response mechanisms and developing targeted immunotherapies (Wetterholm et al., 1988).
Inhibition of Natural Killer Cell Activity
A study by Ramstedt et al. (1984) on the inhibition of natural killer cell activity by 14,15-Dihydroclerodin revealed its potential as an immunomodulatory agent. This could be significant in developing treatments for conditions where modulating the immune response is beneficial (Ramstedt et al., 1984).
Brain Injury Prevention from Ischemia and Reperfusion
Zhao et al. (2021) found that 14,15-Dihydroclerodin reduced brain injury from cerebral ischemia and reperfusion by suppressing neuronal parthanatos. This suggests its potential in neuroprotective strategies for stroke and other brain injuries (Zhao et al., 2021).
Propiedades
Nombre del producto |
14,15-Dihydroclerodin |
|---|---|
Fórmula molecular |
C24H36O7 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
[(4R,4aR,5S,7R,8S,8aR)-8-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate |
InChI |
InChI=1S/C24H36O7/c1-14-10-20(30-16(3)26)24(13-28-15(2)25)18(6-5-8-23(24)12-29-23)22(14,4)19-11-17-7-9-27-21(17)31-19/h14,17-21H,5-13H2,1-4H3/t14-,17-,18-,19+,20+,21+,22+,23+,24+/m1/s1 |
Clave InChI |
GLFMZGODSSXZRK-NVSXQWMQSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3C[C@H]4CCO[C@H]4O3)CCC[C@]25CO5)COC(=O)C)OC(=O)C |
SMILES |
CC1CC(C2(C(C1(C)C3CC4CCOC4O3)CCCC25CO5)COC(=O)C)OC(=O)C |
SMILES canónico |
CC1CC(C2(C(C1(C)C3CC4CCOC4O3)CCCC25CO5)COC(=O)C)OC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



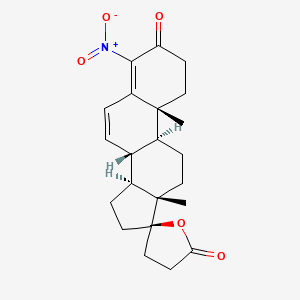

![2-[[3-(2-Amino-1,2-dioxoethyl)-2-methyl-1-benzyl-1,6,7,8-tetrahydrocyclopent[g]indol-4-yl]oxy]acetic acid](/img/structure/B1247684.png)



![N-[(E)-11-[(13E,24E)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1247691.png)

![(2s)-2-{3-[({[2-Fluoro-4-(Trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-Methoxybenzyl}butanoic Acid](/img/structure/B1247695.png)
